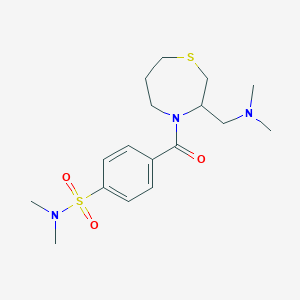
4-(3-((dimethylamino)methyl)-1,4-thiazepane-4-carbonyl)-N,N-dimethylbenzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(3-((dimethylamino)methyl)-1,4-thiazepane-4-carbonyl)-N,N-dimethylbenzenesulfonamide is a useful research compound. Its molecular formula is C17H27N3O3S2 and its molecular weight is 385.54. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 4-(3-((dimethylamino)methyl)-1,4-thiazepane-4-carbonyl)-N,N-dimethylbenzenesulfonamide is a sulfonamide derivative featuring a thiazepane ring and a dimethylamino substituent. This unique structure suggests potential biological activities, particularly in pharmacology and medicinal chemistry. This article reviews the biological activity of this compound based on available research findings, including its mechanisms of action, therapeutic applications, and relevant case studies.
- Molecular Formula : C17H27N3O2S
- Molecular Weight : 337.5 g/mol
- CAS Number : 1428378-49-7
The biological activity of the compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The thiazepane ring may enhance binding affinity due to its structural conformation, while the dimethylamino group could facilitate interactions with polar residues in target proteins.
Potential Mechanisms Identified:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways related to cancer progression.
- Receptor Modulation : Interaction with specific receptors can influence cell signaling pathways, potentially leading to apoptosis in malignant cells.
- Cytotoxicity : Studies have shown that similar compounds exhibit selective toxicity towards cancer cells compared to normal cells.
Anticancer Activity
Research indicates that compounds structurally related to this compound demonstrate significant cytotoxic effects against various cancer cell lines. For instance, a study evaluated the cytotoxicity of related thiazepane derivatives against human promyelocytic leukemia (HL-60) and squamous cell carcinoma lines (HSC-2, HSC-3, HSC-4).
| Compound | Cell Line | CC50 (µM) | Selectivity Index (SI) |
|---|---|---|---|
| 3b | HL-60 | 0.5 | High |
| 3b | HSC-2 | 0.5 | High |
| 3b | HSC-3 | 0.5 | Moderate |
The selectivity index (SI) is calculated as the ratio of the CC50 for non-malignant cells to that for malignant cells, indicating the compound's potential as a tumor-selective agent .
Case Studies
- Cytotoxicity Evaluation : A comprehensive study involved treating various cancer cell lines with different concentrations of thiazepane derivatives. The results indicated that these compounds activated apoptotic pathways through caspase activation and mitochondrial membrane depolarization.
- Cell Cycle Analysis : Flow cytometry analysis showed that treatment with the compound resulted in G2 phase arrest followed by sub-G1 accumulation in treated cells, further supporting its role as an anticancer agent .
属性
IUPAC Name |
4-[3-[(dimethylamino)methyl]-1,4-thiazepane-4-carbonyl]-N,N-dimethylbenzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27N3O3S2/c1-18(2)12-15-13-24-11-5-10-20(15)17(21)14-6-8-16(9-7-14)25(22,23)19(3)4/h6-9,15H,5,10-13H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDSBJRCZODKDOQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1CSCCCN1C(=O)C2=CC=C(C=C2)S(=O)(=O)N(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27N3O3S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














